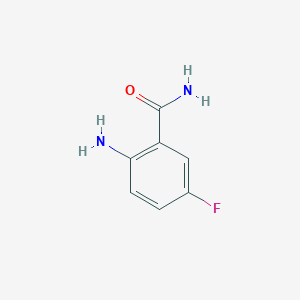

2-Amino-5-fluorobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJMYIPLYKQZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437116 | |

| Record name | 2-Amino-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63069-49-8 | |

| Record name | 2-Amino-5-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63069-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-fluorobenzamide chemical properties and structure

An In-depth Technical Guide to 2-Amino-5-fluorobenzamide: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth examination of this compound, a pivotal building block in contemporary medicinal chemistry. We will move beyond a simple recitation of facts to explore the structural nuances, chemical reactivity, and strategic applications that make this compound a valuable tool for researchers and drug development professionals. Our focus will be on the causality behind its properties and the rationale for its use in complex molecular syntheses.

Core Molecular Profile and Physicochemical Properties

This compound (CAS RN: 63069-49-8), also known as 5-Fluoroanthranilamide, is a substituted benzamide that has garnered significant interest for its role in the development of targeted therapeutics.[] Its structure is characterized by a benzene ring functionalized with an amino group, a carboxamide group, and a fluorine atom. The strategic placement of these groups, particularly the electron-withdrawing fluorine atom and the ortho-amino group, dictates its unique chemical behavior and utility.

The fluorine atom is a critical feature. Its high electronegativity influences the electron density of the aromatic ring, affecting both the reactivity of the other substituents and the overall pharmacokinetic properties of molecules derived from it. In drug design, fluorine incorporation can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[2]

Structural and Chemical Identity

The fundamental identity of this compound is established by its molecular formula and structure.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The physical properties of a compound are critical for its handling, storage, and application in synthesis. The following table summarizes the key physicochemical data for this compound, compiled from various authoritative sources.

| Property | Value | Source(s) |

| CAS Registry Number | 63069-49-8 | [3][4] |

| Molecular Formula | C₇H₇FN₂O | [][4] |

| Molecular Weight | 154.14 g/mol | [][3] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 143–150 °C | [3][4] |

| Boiling Point | 259.3 °C (Predicted) | [3][4] |

| Density | 1.34–1.35 g/cm³ | [3][4] |

| Flash Point | 110.6 °C | [3][4] |

| Solubility | Soluble in organic solvents such as ethanol and acetone. | [3] |

| Storage Temperature | 2–8 °C, protect from light and moisture. | [3] |

Synthesis and Manufacturing

The synthesis of this compound is a critical process for its availability in research and development. While multiple proprietary methods exist, a common and illustrative approach involves the amidation of a corresponding benzoic acid derivative. This highlights a fundamental transformation in organic chemistry that is both reliable and scalable.

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis, starting from a plausible precursor, 2-amino-5-fluorobenzoic acid. This pathway is chosen for its didactic value, demonstrating key chemical transformations.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Amidation of 2-Amino-5-fluorobenzoic Acid

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize this compound from 2-amino-5-fluorobenzoic acid.

Materials:

-

2-amino-5-fluorobenzoic acid (1 equivalent)

-

Thionyl chloride (SOCl₂) (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ice bath

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Acid Chloride Formation:

-

Suspend 2-amino-5-fluorobenzoic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Slowly add thionyl chloride dropwise to the suspension at room temperature.

-

After the addition is complete, heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution. The progress can be monitored by TLC.

-

Causality Note: Thionyl chloride converts the less reactive carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack by ammonia. Refluxing ensures the reaction goes to completion.

-

-

Ammonia Quench (Amidation):

-

Cool the reaction mixture to 0°C using an ice bath.

-

In a separate flask, prepare a solution of concentrated ammonium hydroxide in an ice bath.

-

Slowly and carefully add the acyl chloride solution from Step 1 to the cold ammonium hydroxide solution with vigorous stirring. This reaction is highly exothermic.

-

Causality Note: The slow addition to a cooled, stirred solution of ammonia controls the exotherm and ensures efficient formation of the primary amide over side reactions.

-

-

Isolation and Purification:

-

Allow the mixture to stir for an additional 1-2 hours as it slowly warms to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration and wash with cold water to remove any ammonium salts.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a high-purity crystalline solid.[3]

-

-

Validation:

-

Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. The purity should be >98% for use in sensitive applications.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient (API) itself but is a crucial intermediate or building block. Its structure is a key pharmacophore found in several classes of therapeutic agents, most notably in the development of PARP inhibitors.[5][6]

Role as a Key Intermediate for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA damage repair.[7][8] In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death—a concept known as synthetic lethality.[8]

The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the PARP enzyme.[6] this compound provides this essential scaffold, onto which further chemical complexity can be built to enhance potency and selectivity.

Caption: Role of this compound in a typical drug discovery workflow.

Other Synthetic Applications

Beyond PARP inhibitors, this compound is a versatile reagent for preparing various heterocyclic compounds. It is particularly useful for synthesizing quinazolinones and benzooxazinones, which are privileged structures in medicinal chemistry with a wide range of biological activities.[]

Safety, Handling, and Regulatory Information

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a substance that causes skin and serious eye irritation.[9]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[9]

-

P280: Wear protective gloves/eye protection/face protection.[9]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this chemical.[3][9] Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from light and moisture to maintain its integrity.[3]

Conclusion

This compound represents more than just a chemical reagent; it is an enabling tool in the field of drug discovery. Its carefully arranged functional groups, particularly the synthetically versatile amino and amide functions combined with the modulating effect of the fluorine atom, provide a robust platform for creating novel molecules with therapeutic potential. Understanding its core properties, synthetic pathways, and strategic applications allows researchers to fully leverage this compound in the rational design of next-generation pharmaceuticals, particularly in the promising area of oncology with PARP inhibitors.

References

- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lbaochemicals.com [lbaochemicals.com]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]

- 7. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]

- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

2-Amino-5-fluorobenzamide CAS number and molecular weight

An In-depth Technical Guide to 2-Amino-5-fluorobenzamide: A Core Moiety in Modern Drug Discovery

This guide provides an in-depth technical overview of this compound, a pivotal chemical intermediate in pharmaceutical research and development. We will explore its fundamental properties, the strategic rationale for its use in medicinal chemistry, detailed synthetic protocols, and its application in the generation of high-value therapeutic agents, including quinazolinone derivatives and Poly(ADP-ribose) polymerase (PARP) inhibitors.

Core Compound Profile: this compound

This compound (CAS No: 63069-49-8) is a fluorinated aromatic amide that serves as a versatile building block in organic synthesis.[1] Its structure, featuring an aniline amine and a primary amide positioned ortho to each other on a fluorinated benzene ring, provides a unique combination of reactivity and physicochemical properties that are highly sought after in the design of bioactive molecules.

Data Presentation: Physicochemical & Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and characterization.

| Property | Value | Source(s) |

| CAS Number | 63069-49-8 | [2] |

| Molecular Formula | C₇H₇FN₂O | [2] |

| Molecular Weight | 154.14 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 143–150 °C | - |

| Solubility | Soluble in organic solvents (e.g., Ethanol, Acetone) | - |

| Purity (Typical) | >98% (HPLC) | - |

| Synonyms | 5-Fluoroanthranilamide | - |

Spectroscopic Signature Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 6.5-7.5 ppm), with splitting patterns influenced by the fluorine atom. Signals for the two amine protons (-NH₂) and the two amide protons (-CONH₂) would appear as broad singlets, typically downfield.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong N-H stretching bands for the primary amine and amide groups (approx. 3200-3500 cm⁻¹). A prominent C=O (amide I) stretching band would be visible around 1640-1680 cm⁻¹.[4] The C-F bond would exhibit a strong absorption in the 1100-1300 cm⁻¹ region.

The Strategic Role of Fluorine in Benzamide-Based Drug Design

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, a practice often referred to as "fluorine editing."[5] The fluorine atom in this compound is not merely a substitution; it is a strategic element that confers significant advantages.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block common metabolic pathways, thereby increasing the half-life and bioavailability of a drug.[6]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can modulate the electronic properties of the aromatic ring and participate in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) within a target protein's active site, enhancing binding affinity and potency.[7]

-

Lipophilicity and Membrane Permeation: Strategic fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its intracellular target.[6][7]

These principles are why fluorinated intermediates like this compound are not just useful, but essential, for developing next-generation therapeutics.[]

Core Applications in Medicinal Chemistry

This compound is a precursor to several important classes of heterocyclic compounds, most notably quinazolinones and inhibitors of the DNA repair enzyme PARP.

Synthesis of Quinazolinone Derivatives

The quinazolinone scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds with a broad range of activities, including antitumor, anti-inflammatory, and anticonvulsant properties.[9] Ortho-aminobenzamides are ideal starting materials for constructing this bicyclic system.

The reaction proceeds via a condensation and subsequent cyclization. A transition-metal-free method involves the base-promoted SNAr (Nucleophilic Aromatic Substitution) reaction of an ortho-fluorobenzamide with an amide, followed by intramolecular cyclization.[10] This approach leverages the reactivity of the ortho-amino and amide groups to efficiently form the quinazolinone core.

Mandatory Visualization: Quinazolinone Synthesis Workflow

Caption: General workflow for the synthesis of quinazolinones.

A Key Precursor for PARP Inhibitors

Poly(ADP-ribose) polymerases (PARP) are enzymes critical for DNA repair, particularly single-strand breaks (SSBs).[11] In cancers with defects in other DNA repair pathways (like BRCA1/2 mutations), cells become highly dependent on PARP. Inhibiting PARP in these cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[12][13]

The benzamide moiety is a foundational pharmacophore in many potent PARP inhibitors. It mimics the nicotinamide portion of NAD+, the natural substrate for PARP, allowing it to bind competitively to the enzyme's catalytic site and block its function.[11] this compound provides this essential benzamide core, with the fluorine atom available to enhance potency and the amino group serving as a handle for further chemical elaboration to build out the full inhibitor structure.

Mandatory Visualization: PARP Inhibition & Synthetic Lethality

Caption: Mechanism of synthetic lethality via PARP inhibition.

Experimental Protocols: Self-Validating Systems

The following protocols are designed to be self-validating, incorporating in-process checks and clear endpoints to ensure reaction success and product purity.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of the commercially available 2-amino-5-fluorobenzoic acid to the target benzamide. The choice of a carbodiimide coupling agent like EDC with HOBt is a standard, high-yield method for amide bond formation that minimizes side reactions.

-

Objective: To synthesize this compound from its corresponding carboxylic acid.

-

Materials:

-

2-Amino-5-fluorobenzoic acid (1.0 equiv)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv)

-

Hydroxybenzotriazole (HOBt, 1.2 equiv)

-

Ammonium chloride (NH₄Cl, 1.5 equiv)

-

Diisopropylethylamine (DIPEA, 3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

-

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-5-fluorobenzoic acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv).

-

Solvation: Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the acid). Stir the mixture at 0 °C (ice bath) for 15 minutes. Causality: This pre-activates the carboxylic acid by forming an active ester with HOBt, which is more reactive and less prone to racemization.

-

Amine Addition: In a separate flask, dissolve ammonium chloride (1.5 equiv) in a minimal amount of water and add DIPEA (3.0 equiv) and DMF. Add this solution to the activated acid mixture dropwise at 0 °C. Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the ammonium chloride, liberating free ammonia in situ for the reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc eluent. The disappearance of the starting acid spot and the appearance of a new, typically higher Rf product spot indicates completion.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product Isolation: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield this compound as a solid.

-

Protocol 2: Synthesis of 2-Phenyl-6-fluoroquinazolin-4(3H)-one

This protocol demonstrates the use of this compound to construct a quinazolinone ring, adapting a literature procedure.[10]

-

Objective: To synthesize a model 6-fluoroquinazolinone derivative.

-

Materials:

-

This compound (1.0 equiv)

-

Benzamide (2.0 equiv)

-

Cesium carbonate (Cs₂CO₃, 2.5 equiv)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Water

-

-

Procedure:

-

Reaction Setup: To a sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), benzamide (2.0 equiv), and cesium carbonate (2.5 equiv).

-

Solvation: Add anhydrous DMSO (approx. 0.25 M) under a nitrogen atmosphere.

-

Heating: Seal the tube and heat the reaction mixture to 135 °C in an oil bath for 24 hours. Causality: High temperature is required to drive the SₙAr and subsequent dehydration/cyclization steps. Cs₂CO₃ is a strong base effective in promoting these transformations in polar aprotic solvents like DMSO.

-

Monitoring (Self-Validation): After cooling, a small aliquot can be taken, diluted with EtOAc, and analyzed by TLC or LC-MS to confirm the formation of the product and consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate. Separate the layers.

-

Extraction: Extract the aqueous phase two more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Product Isolation: Purify the crude residue by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or recrystallization to yield the pure 2-phenyl-6-fluoroquinazolin-4(3H)-one.

-

Safety & Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2–8 °C), protected from light and moisture.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides access to complex and biologically relevant scaffolds. Its fluorinated benzamide core is central to the development of potent therapeutics, particularly in oncology through the synthesis of quinazolinone-based kinase inhibitors and next-generation PARP inhibitors. The robust synthetic routes and clear structure-activity rationale make it an invaluable tool for researchers, scientists, and drug development professionals aiming to innovate at the forefront of medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H7FN2O | CID 10241003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluorobenzamide(445-28-3) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Amino-5-chlorobenzamide [webbook.nist.gov]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 9. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Synthesis and Application of 2-Amino-5-fluorobenzamide and its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-5-fluorobenzamide and its structural analogues represent a cornerstone scaffold in modern medicinal chemistry. Their intrinsic chemical properties and versatile reactivity make them indispensable building blocks for the synthesis of high-value therapeutic agents. This guide provides a comprehensive overview of the synthetic pathways to the core molecule, strategies for its derivatization, and its critical applications, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology. We delve into the causality behind various synthetic choices, comparing established industrial routes with modern, sustainable catalytic methods. Detailed experimental protocols, comparative data tables, and process-flow diagrams are provided to equip researchers and drug development professionals with the practical and theoretical knowledge required to leverage this important pharmacophore.

Introduction: The Significance of the 2-Aminobenzamide Scaffold

The 2-aminobenzamide moiety is a privileged pharmacophore, a molecular framework that appears frequently in successful drug molecules. Its structure, featuring a carboxamide and an amino group in an ortho relationship on a benzene ring, provides a perfect arrangement of hydrogen bond donors and acceptors for specific and high-affinity binding to biological targets. The introduction of a fluorine atom at the 5-position, yielding this compound, further enhances its utility by modulating electronic properties, metabolic stability, and binding interactions, making it a valuable asset in drug design.[1]

This scaffold is most famously recognized as a key component in a class of anti-cancer drugs known as PARP inhibitors.[2] PARP enzymes are critical for DNA repair, and their inhibition has proven to be a powerful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] The benzamide core mimics the nicotinamide portion of the natural PARP substrate (NAD+), enabling potent and specific inhibition.[3] Beyond oncology, derivatives of this scaffold are explored as antiviral agents, neuroprotective agents, and antimicrobials, underscoring its broad therapeutic potential.[5][6]

This guide will systematically explore the synthesis of this vital building block, from its precursors to its derivatization and application in cutting-edge drug discovery.

Synthesis of the Core Precursor: 2-Amino-5-fluorobenzoic Acid

The primary and most crucial starting material for the synthesis of this compound is 2-amino-5-fluorobenzoic acid. The selection of a synthetic route for this precursor is a critical decision in process chemistry, balancing factors such as cost, scalability, safety, and yield. Several distinct pathways have been established.

Comparative Analysis of Synthetic Routes

Three principal routes for the industrial-scale synthesis of 2-amino-5-fluorobenzoic acid have been reported, each with unique advantages and challenges.

| Route | Starting Material | Key Steps | Advantages | Disadvantages |

| A | 4-Fluoroaniline | 1. Condensation with chloral hydrate & hydroxylamine 2. Cyclization to 5-fluoro-1H-indole-2,3-dione 3. Oxidative cleavage | Inexpensive starting materials, mild reaction conditions, simple and safe operation.[7] | Multi-step process. |

| B | 3-Fluorobenzoic acid ester | 1. Nitration 2. Catalytic Reduction 3. Hydrolysis | Fewer steps than Route A. | Nitration produces 3-fluoro-2-nitrobenzoate byproduct, which is difficult to separate; reduction step often requires high-pressure hydrogenation.[5][7] |

| C | 2-Methyl-4-fluoronitrobenzene | 1. Catalytic Hydrogenation (Reduction) 2. Oxidation with KMnO4 | Direct functionalization. | Starting material is expensive and not readily available; oxidation step can lead to reduced yields.[5][7] |

Expert Insight: Route A, starting from 4-fluoroaniline, is often favored for industrial applications.[7] Despite being a multi-step process, its reliance on cheap, readily available raw materials and avoidance of high-pressure reactions or difficult separations make it a robust and economically viable choice. The intermediate, 5-fluoro-1H-indole-2,3-dione (5-fluoroisatin), is itself a valuable synthetic intermediate.

Synthetic Workflow Overview

The following diagram illustrates the divergent pathways to the key precursor, 2-amino-5-fluorobenzoic acid.

Caption: Divergent synthetic pathways to 2-amino-5-fluorobenzoic acid.

Core Synthesis: Amidation to this compound

The conversion of a carboxylic acid to a primary amide is a fundamental transformation. While effective, traditional methods often generate significant chemical waste. Modern catalytic approaches offer a more sustainable and efficient alternative.

Classical Amidation Methods

Historically, amide bond formation is achieved by first "activating" the carboxylic acid. This typically involves conversion to a more reactive species like an acyl chloride (using thionyl chloride or oxalyl chloride) or using stoichiometric coupling reagents (e.g., EDC, HATU, PyBOP). While effective on a lab scale, these methods are atom-inefficient, producing stoichiometric amounts of often hazardous waste byproducts, making them less desirable for large-scale industrial synthesis.[8]

Catalytic Direct Amidation: A Green Chemistry Approach

The most elegant and sustainable approach is the direct condensation of a carboxylic acid and an amine (or ammonia source) where water is the only byproduct.[8] This transformation is typically thermodynamically unfavorable and requires a catalyst to proceed at reasonable rates. Lewis acid catalysts, particularly those based on boron, have emerged as highly effective for this purpose.

Mechanism Insight: Boron-based catalysts, such as boric acid or borate esters like tris(2,2,2-trifluoroethyl) borate B(OCH₂CF₃)₃, activate the carboxylic acid.[9] The catalyst coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to yield the amide and regenerate the catalyst. The use of azeotropic reflux with a Dean-Stark trap is common to drive the equilibrium towards the product by removing water.

Synthesis of this compound Derivatives

To explore the structure-activity relationship (SAR) and optimize the pharmacological properties of a lead compound, chemists synthesize a library of derivatives. The this compound scaffold offers two primary handles for modification: the amide nitrogen and the C2-amino group.

Caption: General scheme for synthesis and derivatization of the core scaffold.

N-Substituted Derivatives

The amide N-H bond can be functionalized through various reactions, such as alkylation or arylation, to introduce different substituents. This position is crucial for tuning properties like solubility, cell permeability, and metabolic stability. For example, in many PARP inhibitors, this part of the molecule often extends into solvent-exposed regions of the binding pocket.

C2-Amino Group Modifications

The aromatic amino group is a versatile functional handle. It can be acylated or used as a nucleophile in reactions to construct fused heterocyclic ring systems, a common strategy for creating rigid, conformationally constrained analogues that can lead to enhanced binding affinity and selectivity. For instance, reacting the amino group can lead to the formation of quinazolinones, a heterocycle also prevalent in medicinal chemistry.[]

Application in Drug Discovery: PARP Inhibitors

The most prominent application of the this compound scaffold is in the design of PARP inhibitors.[11]

-

Target and Mechanism: PARP-1 is a nuclear enzyme that detects single-strand DNA breaks (SSBs).[3] Upon detecting damage, it synthesizes poly(ADP-ribose) chains on itself and other proteins, recruiting the DNA repair machinery.

-

The "Synthetic Lethality" Principle: In healthy cells, if SSBs are not repaired and lead to double-strand breaks (DSBs) during DNA replication, the homologous recombination (HR) pathway can repair them. However, certain cancers, such as those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[3] In these "BRCA-deficient" cells, inhibiting PARP prevents the repair of SSBs. The resulting accumulation of DSBs cannot be fixed by the faulty HR pathway, leading to catastrophic genomic instability and cell death.[4] This concept, where a deficiency in either of two genes is viable but a simultaneous deficiency is lethal, is called synthetic lethality.[3][4]

-

Role of the Scaffold: The this compound core acts as a pharmacophore that mimics the nicotinamide moiety of NAD+, the natural substrate for PARP. It occupies the nicotinamide-binding pocket of the enzyme, competitively inhibiting its catalytic activity. The various derivatives built off this core scaffold explore other parts of the enzyme's active site to enhance potency and selectivity.[2][12]

Experimental Protocols

The following protocols are generalized representations and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol 1: Synthesis of 2-Amino-5-fluorobenzoic Acid from 4-Fluoroaniline (Route A)

This three-step protocol is adapted from procedures outlined in patent literature.[7]

Step 1: N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfate in water.

-

Add chloral hydrate and hydroxylamine hydrochloride to the solution and stir until dissolved.

-

Add 4-fluoroaniline to the mixture. A precipitate may form.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Cool the mixture and filter the crude product.

-

Recrystallize the solid from hot water to yield the purified intermediate.

Step 2: 5-Fluoro-1H-indole-2,3-dione (5-Fluoroisatin)

-

Carefully and slowly add the dried acetamide product from Step 1 to concentrated sulfuric acid, maintaining the temperature below 70°C with an ice bath.

-

Once the addition is complete, heat the mixture to 80-90°C and hold for 1 hour.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 5-fluoroisatin.

Step 3: 2-Amino-5-fluorobenzoic acid

-

Suspend the 5-fluoroisatin from Step 2 in an aqueous sodium hydroxide solution.

-

Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide, keeping the temperature below 40°C.

-

After the addition, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of ~2-3.

-

Filter the resulting precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., xylene or ethanol/water) to obtain pure 2-amino-5-fluorobenzoic acid.[7]

Protocol 2: Boric Acid-Catalyzed Synthesis of this compound

This protocol is a general method for direct catalytic amidation.[9]

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-amino-5-fluorobenzoic acid (1.0 eq.), boric acid (0.1 eq.), and a suitable solvent (e.g., toluene or xylene).

-

Add a source of ammonia, such as a solution of ammonia in an appropriate solvent or an ammonium salt like ammonium carbamate (1.5 eq.).

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing until no more water is collected or the reaction is deemed complete by TLC or LC-MS analysis (typically 12-24 hours).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst. The filtrate can be concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of fluorine chemistry and privileged structures in drug discovery. Its role as the cornerstone of multiple approved and clinical-stage PARP inhibitors highlights its immense value in oncology. The synthetic routes to its core precursor, 2-amino-5-fluorobenzoic acid, are well-established, with a clear trend towards adopting safer and more economical industrial processes. Furthermore, the evolution from stoichiometric amidation to green, catalytic methods for synthesizing the final benzamide reflects a field-wide commitment to sustainable chemistry.

Future research will likely focus on expanding the therapeutic applications of this scaffold beyond PARP inhibition. By leveraging the synthetic versatility of its amino and amide functional groups, novel derivatives can be designed to target other enzymes, receptors, and protein-protein interactions. The continued development of more efficient and selective catalytic methods will further empower chemists to rapidly generate diverse molecular libraries, accelerating the discovery of the next generation of therapeutics built upon this remarkable chemical foundation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]

- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 8. Catalytic Amidation [catalyticamidation.info]

- 9. Catalytic Amidation [catalyticamidation.info]

- 11. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]

- 12. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-5-fluorobenzamide: Synthesis, Characterization, and Applications in Modern Drug Discovery

Foreword: The Strategic Importance of Fluorinated Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—can transform a promising lead compound into a clinical candidate. It is within this context that 2-Amino-5-fluorobenzamide emerges as a molecule of significant interest. This guide provides an in-depth examination of this versatile building block, offering not just protocols and data, but the underlying scientific rationale for its synthesis, characterization, and pivotal role in the development of targeted therapeutics. We will explore its utility as a precursor to potent enzyme inhibitors and other biologically active agents, providing researchers and drug development professionals with a comprehensive resource grounded in field-proven insights.

Physicochemical and Structural Profile

This compound (CAS RN: 63069-49-8), also known as 5-Fluoroanthranilamide, is an aromatic amide that serves as a crucial starting material in organic synthesis.[1][2] Its structure is characterized by a benzene ring substituted with an amino group, a carboxamide group, and a fluorine atom, providing multiple reactive sites for chemical modification.

Caption: Chemical Structure of this compound.

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Reference(s) |

| CAS Number | 63069-49-8 | [2][3] |

| Molecular Formula | C₇H₇FN₂O | [3][4] |

| Molecular Weight | 154.14 g/mol | [3][] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 143–150 °C | [3] |

| Boiling Point | 259.3 °C | [3] |

| Density | 1.34–1.35 g/cm³ | [2][3] |

| Solubility | Soluble in organic solvents like ethanol and acetone. | [3] |

| Storage | Store at 2–8 °C in a tightly sealed container, protected from light and moisture. | [3] |

Synthesis and Mechanism

While several synthetic routes to aminobenzamides exist, a highly efficient and common laboratory-scale approach involves the reaction of a corresponding amine with isatoic anhydride.[6][7] This method is advantageous due to the commercial availability of isatoic anhydride derivatives and the generally clean reaction profiles.

Plausible Synthetic Route: From 5-Fluoroisatoic Anhydride

A reliable synthesis of this compound can be achieved via the ammonolysis of 5-fluoroisatoic anhydride. The isatoic anhydride ring is readily opened by nucleophilic attack, followed by decarboxylation to yield the desired product.

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocol

Causality: The choice of dimethylformamide (DMF) as a solvent is strategic; its high boiling point allows for elevated reaction temperatures to ensure complete reaction, and its polar aprotic nature effectively solubilizes the reactants. The reaction proceeds via nucleophilic attack of ammonia on one of the carbonyl groups of the anhydride, leading to a carbamate intermediate which subsequently collapses, releasing carbon dioxide and forming the final product.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoroisatoic anhydride (1.0 eq) in DMF.

-

Reagent Addition: To the stirred solution, add a solution of aqueous ammonia (e.g., 28-30%, 1.5-2.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to 80-100 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.[8]

-

Validation: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

Spectroscopic Characterization: A Self-Validating System

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system, where each technique offers complementary structural information.[9][10]

Standard Protocols for Spectroscopic Analysis

-

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Expected signals include distinct aromatic protons, an amide (-CONH₂) signal, and an amine (-NH₂) signal.[9][11]

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will show characteristic peaks for the carbonyl carbon, the carbon atoms of the aromatic ring (with C-F coupling), and other carbons in the molecule.[12]

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹. Key vibrational bands will confirm the presence of N-H (amine and amide), C=O (amide), and C-F bonds.[13]

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using Electron-Impact (EI) or Electrospray Ionization (ESI) mass spectrometry. The resulting spectrum should show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound.[10]

-

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on its structure and data from analogous compounds.[7][9]

| Technique | Expected Features |

| ¹H NMR (DMSO-d₆) | δ ~7.5-8.0 ppm (br s, 2H, -CONH₂), δ ~6.5-7.5 ppm (m, 3H, Ar-H), δ ~5.0-6.0 ppm (br s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆) | δ ~170 ppm (C=O), δ ~155-160 ppm (d, ¹JCF, C-F), δ ~110-150 ppm (Ar-C) |

| IR (cm⁻¹) | 3450-3300 (N-H stretch, amine), 3300-3100 (N-H stretch, amide), ~1650 (C=O stretch, amide I), ~1600 (N-H bend, amide II), ~1250 (C-F stretch) |

| MS (ESI+) | m/z = 155.06 [M+H]⁺ |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules, particularly heterocyclic systems that form the core of many modern therapeutics.[1][] Its utility stems from the ortho-amino-carboxamide functionality, which is a classic synthon for building fused ring systems like quinazolinones.

Role as a Precursor for Kinase and PARP Inhibitors

The benzamide moiety is a well-established pharmacophore in the design of enzyme inhibitors, including Poly(ADP-ribose) polymerase (PARP) inhibitors and various protein kinase inhibitors.[14][15][16][17]

-

PARP Inhibitors: These drugs are highly effective in cancers with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations.[15][18] The amide portion of the benzamide scaffold often forms critical hydrogen bonding interactions within the NAD⁺ binding pocket of the PARP enzyme, effectively blocking its catalytic activity and leading to synthetic lethality in cancer cells.[17][19] The 2-amino group on the this compound scaffold provides a convenient handle for further chemical elaboration to build more complex and potent inhibitors.

-

Kinase Inhibitors: Aberrant kinase signaling is a hallmark of many cancers.[20][21] The 2-aminobenzamide structure can be found in inhibitors targeting various kinases.[14] For example, derivatives can be designed to occupy the ATP-binding site of kinases like EGFR, VEGFR, or Bcr-Abl, preventing phosphorylation of downstream targets and halting proliferative signaling.[21][22] The fluorine atom can enhance binding affinity through favorable interactions and improve metabolic stability.[23]

Caption: General workflow for utilizing this compound.

Significance in Heterocyclic Chemistry

The compound is a useful reagent for preparing various quinazolinones.[] The reaction of this compound with an appropriate aldehyde or orthoester can lead to the formation of a dihydroquinazolinone, which can then be oxidized to the corresponding quinazolinone. These heterocyclic cores are prevalent in a multitude of pharmacologically active compounds, including anticancer and antimicrobial agents.[6][24]

Caption: Simplified signaling pathway inhibited by a derived kinase inhibitor.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategically designed building block that leverages the benefits of fluorine substitution and provides a versatile scaffold for constructing complex, biologically active molecules. Its application in the synthesis of targeted therapies, particularly PARP and kinase inhibitors, underscores its importance in modern drug discovery. The methodologies and insights presented in this guide are intended to empower researchers to harness the full potential of this compound, facilitating the development of the next generation of precision medicines. The continued exploration of derivatives from this scaffold promises to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. lbaochemicals.com [lbaochemicals.com]

- 4. This compound | C7H7FN2O | CID 10241003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Strona domeny infona.pl [infona.pl]

- 14. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The Elephant and the Blind Men: Making Sense of PARP Inhibitors in Homologous Recombination Deficient Tumor Cells [frontiersin.org]

- 16. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PARP Inhibitors in Reproductive System Cancers: Current Use and Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemicalkinomics.com [chemicalkinomics.com]

- 21. mdpi.com [mdpi.com]

- 22. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of 2-Amino-5-fluorobenzamide Derivatives

Abstract

The 2-amino-5-fluorobenzamide scaffold represents a versatile and privileged structure in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents. The strategic incorporation of a fluorine atom at the 5-position significantly influences the physicochemical properties of these molecules, often enhancing metabolic stability, membrane permeability, and target binding affinity. This in-depth technical guide provides a comprehensive overview of the multifaceted mechanisms of action of this compound derivatives, with a primary focus on their anticonvulsant, anticancer, and antimicrobial activities. We will explore their molecular targets, the signaling pathways they modulate, and the critical structure-activity relationships that govern their biological effects. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further research and development in this promising area of pharmacology.

Introduction: The Significance of the this compound Core

The benzamide moiety is a cornerstone in drug design, present in a wide range of clinically approved pharmaceuticals. The 2-amino substitution provides a crucial handle for synthetic elaboration and a key interaction point with biological targets. The addition of a fluorine atom at the 5-position is not merely an isomorphic replacement for hydrogen but a strategic modification that can profoundly alter the molecule's electronic properties, pKa, and conformational preferences. This often leads to improved pharmacokinetic and pharmacodynamic profiles. Derivatives of the this compound core have demonstrated a remarkable breadth of biological activities, underscoring the therapeutic potential of this chemical class.

Anticonvulsant Activity: Modulation of Neuronal Excitability

A significant area of investigation for this compound derivatives has been in the treatment of epilepsy. These compounds have shown potent activity in preclinical models of generalized tonic-clonic and partial seizures.

Primary Mechanism: Voltage-Gated Sodium Channel Inhibition

The primary mechanism underlying the anticonvulsant effects of many this compound derivatives is the modulation of voltage-gated sodium channels (VGSCs).[1] These channels are essential for the initiation and propagation of action potentials in neurons.[1] During a seizure, neurons exhibit high-frequency, pathological firing. By inhibiting VGSCs, these compounds reduce the influx of sodium ions, thereby dampening neuronal excitability and preventing seizure spread.

These derivatives often exhibit a state-dependent block of VGSCs, preferentially binding to the inactivated state of the channel. This is a critical feature for therapeutic efficacy, as it allows for selective targeting of rapidly firing neurons involved in seizure activity while having a lesser effect on neurons firing at a normal physiological rate. This state-dependent inhibition is a hallmark of many successful antiepileptic drugs.[2]

Some derivatives have shown selectivity for specific VGSC subtypes, such as NaV1.2 and NaV1.6, which are predominantly expressed in the central nervous system.[3] The interaction with these channels can affect both fast and slow inactivation processes, further contributing to the reduction of neuronal hyperexcitability.[4] For instance, the thiazolidinone derivative ralitoline, which shares structural similarities, has been shown to inhibit the fast sodium inward current in a frequency- and voltage-dependent manner.[5][6]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity

The anticonvulsant potency of 2-aminobenzamide derivatives is significantly influenced by their structural features. Key SAR insights include:

-

Lipophilicity: A well-defined relationship often exists between the lipophilicity of the molecule and its anticonvulsant activity and neurotoxicity.[7]

-

Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen is critical for activity. Aromatic or bulky aliphatic groups can enhance potency.[8]

-

Aromatic Ring Substitutions: The substitution pattern on the aromatic rings influences both potency and selectivity. The presence and position of the fluorine atom are key modulators of activity.

Experimental Protocols for Assessing Anticonvulsant Activity

The MES test is a widely used preclinical model for generalized tonic-clonic seizures.[9]

-

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

-

Procedure:

-

Administer the test compound or vehicle to rodents (mice or rats) via the desired route (e.g., intraperitoneal, oral).

-

At the time of predicted peak effect, deliver a high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds in mice) through corneal or auricular electrodes.[9]

-

Observe the animal for the presence or absence of tonic hindlimb extension.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

-

The PTZ test is a model for myoclonic and absence seizures, acting through the antagonism of the GABAA receptor complex.[10]

-

Objective: To determine a compound's ability to elevate the seizure threshold.

-

Procedure:

-

Administer the test compound or vehicle to rodents.

-

At the time of predicted peak effect, administer a subcutaneous or intraperitoneal injection of PTZ (e.g., 85 mg/kg, s.c. in mice).[10]

-

Observe the animals for a defined period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds.[10]

-

Protection is defined as the absence of clonic seizures.

-

The ED50 is calculated.

-

Anticancer Activity: Targeting Key Oncogenic Pathways

This compound derivatives have emerged as promising anticancer agents, exhibiting activity through multiple mechanisms, including epigenetic modification and inhibition of key signaling pathways.

Histone Deacetylase (HDAC) Inhibition

A prominent mechanism of anticancer activity for this class of compounds is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

2-Aminobenzamide derivatives have been identified as potent inhibitors of Class I HDACs, particularly HDAC1 and HDAC3.[6] The mechanism of inhibition is often characterized by a slow-on/slow-off binding kinetic, resulting in a prolonged residence time on the target enzymes.[6] This sustained inhibition is crucial for the reactivation of silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.

Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1) Inhibition

ROR1 is a receptor tyrosine kinase that is overexpressed in various cancers and plays a role in cell proliferation, migration, and survival.[11] Certain benzamide derivatives have been designed to inhibit ROR1, thereby blocking downstream signaling pathways such as the Src survival pathway and reactivating the p38 apoptotic pathway.[11] This leads to cell cycle arrest and a reduction in tumor cell migration and invasion.[11]

Hypoxia-Activated Prodrugs

Solid tumors often contain regions of low oxygen, or hypoxia, which can contribute to resistance to conventional therapies. Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated in these hypoxic environments.[9] The 2-nitroimidazole moiety, which can be incorporated into benzamide structures, is a common trigger for hypoxic activation.[12] Under low oxygen conditions, cellular reductases reduce the nitro group, leading to the release of a cytotoxic agent that can induce DNA damage and cell death.[9]

Experimental Protocol for HDAC Inhibition Assay

A common method to assess HDAC inhibition is a fluorometric assay.

-

Objective: To quantify the inhibitory activity of a compound against a specific HDAC enzyme.

-

Materials: Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), developer solution (e.g., trypsin), assay buffer, test compound, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Procedure:

-

In a 96-well microplate, add the test compound at various concentrations.

-

Add the recombinant HDAC enzyme to each well (except for no-enzyme controls).

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.[13]

-

Antimicrobial Activity: Disrupting Bacterial and Fungal Processes

Derivatives of the 2-aminobenzamide scaffold have also demonstrated promising activity against a range of bacterial and fungal pathogens.[14]

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for this compound derivatives are still under investigation and may vary depending on the specific derivative and the microbial species. However, some proposed mechanisms for related compounds include:

-

Biofilm Disruption: Certain 2-aminobenzimidazole derivatives have been shown to inhibit and disperse biofilms of Gram-positive bacteria, such as MRSA and Enterococcus faecium.[15] This activity appears to be dependent on the chelation of zinc ions, which are essential for the structural integrity of biofilms.[15]

-

Inhibition of Essential Enzymes: It is hypothesized that these compounds may inhibit essential microbial enzymes involved in processes such as cell wall synthesis, DNA replication, or metabolism. The benzamide core can act as a scaffold to present functional groups that interact with the active sites of these enzymes.

Experimental Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard assay for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Procedure:

-

Prepare a serial dilution of the test compound in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI medium for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth).

-

Data Summary

The following tables provide a summary of representative quantitative data for 2-aminobenzamide and related derivatives.

Table 1: Anticonvulsant Activity of Benzamide Derivatives

| Compound | Animal Model | Test | Route | ED50 (mg/kg) | Reference |

| 3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone | Rat | MES | p.o. | 23.47 | [16] |

| 3-(4-chlorophenylamino)-5-(trifluoromethyl)cyclohex-2-enone | Rat | MES | p.o. | 62.39 | [16] |

| N-{2-[2-(phenoxy)ethoxy]ethyl}aminoalkanols | Mouse | MES | i.p. | 12.92 | [17] |

| (5-amino-3-substituted-1,2,4-triazin-6-yl)(2-(6-halo-substitutedbenzo[d]isoxazol-3-yl)pyrrolidin-1-yl) derivative | Mouse | MES | i.p. | 6.20 | [17] |

Table 2: Anticancer Activity of Fluorinated Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Fluorinated pyrazolylbenzimidazole derivative (55b) | A549 (Lung) | 0.95 | [18] |

| Fluorinated pyrazolylbenzimidazole derivative (55b) | MCF-7 (Breast) | 1.57 | [18] |

| Fluorinated pyrazolylbenzimidazole derivative (55b) | HeLa (Cervical) | 1.23 | [18] |

| Fluorinated benzofuran derivative (1) | HCT116 (Colorectal) | 19.5 | [18] |

| Flavonoid-based amide derivative (7t) | MDA-MB-231 (Breast) | 1.76 | [13] |

| Flavonoid-based amide derivative (7x) | HepG2 (Liver) | 1.86 | [13] |

Conclusion and Future Directions

The this compound scaffold is a rich source of pharmacologically active compounds with diverse mechanisms of action. Their ability to modulate voltage-gated sodium channels, inhibit histone deacetylases, and potentially disrupt microbial processes highlights their significant therapeutic potential. The strategic incorporation of fluorine plays a pivotal role in optimizing the drug-like properties of these derivatives.

Future research in this area should focus on:

-

Elucidating Detailed Mechanisms: Further investigation into the specific VGSC subtypes and the molecular details of HDAC and ROR1 inhibition will enable the design of more selective and potent compounds. A deeper understanding of the antimicrobial mechanisms is also crucial.

-

Structure-Based Drug Design: The use of computational modeling and structural biology will be invaluable in designing next-generation derivatives with improved efficacy and safety profiles.

-

Exploring New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its therapeutic potential may extend beyond the areas covered in this guide.

By leveraging the insights and methodologies presented here, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives for the benefit of patients worldwide.

References

- 1. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]

- 2. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-Aryloxypropylbenzylamines as Voltage-Gated Sodium Channel NaV 1.2-Subtype-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Voltage-gated sodium channels: the search for subtype-selective analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant and sodium channel blocking effects of ralitoline in different screening models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ralitoline (CI-946) and CI-953 block sustained repetitive sodium action potentials in cultured mouse spinal cord neurons and displace batrachotoxinin A 20-alpha-benzoate binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A 2-aminobenzimidazole that inhibits and disperses gram-positive biofilms through a zinc-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-fluorobenzamide

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Molecular Blueprint

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is the bedrock upon which all subsequent studies are built. 2-Amino-5-fluorobenzamide, a substituted aromatic amide, represents a class of molecules with significant potential in medicinal chemistry. Its structural motifs—a primary aromatic amine, a primary amide, and a fluorine substituent on the benzene ring—impart specific physicochemical properties that are of interest in drug design. Unambiguous confirmation of its structure is therefore not merely a procedural step, but a critical prerequisite for understanding its biological activity, metabolism, and stability.

This in-depth guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As your application scientist, my goal is not just to present data, but to illuminate the rationale behind the spectral features and the experimental choices made during data acquisition. We will explore how each technique provides a unique piece of the structural puzzle and how, in concert, they deliver a definitive molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon skeleton and the specific environment of each hydrogen atom.

Causality in NMR: Understanding Substituent Effects

The chemical shifts observed in the NMR spectrum of this compound are a direct consequence of the electronic effects exerted by its functional groups. The benzene ring protons are influenced by:

-

The Amino (-NH₂) Group: An activating, electron-donating group that increases electron density at the ortho and para positions through resonance, causing the corresponding protons to be shielded (shifted to a lower ppm value).

-

The Amide (-CONH₂) Group: A deactivating, electron-withdrawing group that decreases electron density, deshielding nearby protons (shifting them to a higher ppm value).

-

The Fluorine (-F) Atom: A highly electronegative atom that exerts a strong inductive electron-withdrawing effect, deshielding nearby nuclei. It also introduces characteristic spin-spin coupling with neighboring ¹H and ¹³C nuclei.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the three non-equivalent aromatic protons. The signals from the amine and amide protons are often broad and their chemical shifts can be concentration and solvent dependent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Amide (-CONH₂) | ~7.5 - 8.0 | Broad singlet | - | Exchangeable protons, often broad. |

| Aromatic H-6 | ~7.2 - 7.4 | Doublet of doublets (dd) | ~9 (³JH-H), ~3 (⁴JH-F) | Ortho to the electron-withdrawing amide and meta to the fluorine. |

| Aromatic H-3 | ~6.9 - 7.1 | Doublet of doublets (dd) | ~9 (³JH-F), ~4.5 (³JH-H) | Ortho to the fluorine and meta to the amine. |

| Aromatic H-4 | ~6.7 - 6.9 | Triplet of doublets (td) | ~9 (³JH-H), ~3 (⁴JH-H) | Ortho to the electron-donating amine and meta to the amide and fluorine. |

| Amine (-NH₂) | ~4.5 - 5.5 | Broad singlet | - | Exchangeable protons, often broad.[1] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Amide) | ~168 - 172 | Typical chemical shift for a primary amide carbonyl carbon.[2] |

| C-5 (C-F) | ~155 - 160 (d, ¹JC-F ≈ 240-250 Hz) | Highly deshielded due to direct attachment to fluorine. |

| C-2 (C-NH₂) | ~145 - 150 | Deshielded due to attachment to the amino group. |

| C-1 | ~125 - 130 | Quaternary carbon influenced by both amide and amine groups. |

| C-6 | ~118 - 122 (d, ³JC-F ≈ 8 Hz) | Influenced by ortho amide and meta fluorine. |

| C-3 | ~115 - 118 (d, ²JC-F ≈ 22 Hz) | Influenced by ortho fluorine and meta amine. |

| C-4 | ~112 - 115 (d, ²JC-F ≈ 25 Hz) | Influenced by ortho amine and meta fluorine. |

Experimental Protocol: Acquiring High-Quality NMR Data

Trustworthy data begins with meticulous sample preparation.[3][4][5][6]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[4]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is excellent for dissolving amides and allows for observation of exchangeable N-H protons).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring the final solution height is between 4.0 and 5.0 cm.[4][6]

-

Securely cap the NMR tube and wipe the exterior with a lint-free tissue dampened with isopropanol to remove any contaminants.[4]

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure stability during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal transmission and reception.

-

Acquisition: For ¹H NMR, a standard one-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to collapse C-H couplings and improve the signal-to-noise ratio.

-

Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Visualization: NMR Workflow

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the amine and amide groups.